2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide
Description
2-Chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl core linked to a phenylurea moiety substituted with a 2-methoxyethyl group. This compound’s structural complexity, featuring a urea bridge and aromatic systems, positions it within a broader class of bioactive benzamides. Such compounds are frequently explored for pharmacological and agrochemical applications due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVGJCDDOAHKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ureido Intermediate: The reaction between 2-methoxyethylamine and an isocyanate derivative to form the ureido intermediate.
Coupling Reaction: The ureido intermediate is then coupled with a 2-chlorobenzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Urea Moiety
Key Insights :
- The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to trifluoromethoxy (Triflumuron) or aromatic (10d) substituents.
- Urea-linked heterocycles (e.g., thiazole in 10d) often enhance bioactivity, suggesting the target’s phenylurea could be optimized for specific targets .
Comparison with Other Amide-Substituted Benzamides
Functional Group Diversity
Key Insights :
- Trifluoromethyl groups () increase metabolic stability but reduce solubility compared to methoxyethyl.
Biological Activity
2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro-substituted benzamide core coupled with a methoxyethylureido group, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The primary steps include:
- Formation of the Ureido Intermediate : This is achieved through the reaction of 2-methoxyethylamine with an isocyanate derivative.
- Coupling Reaction : The ureido intermediate is then coupled with a 2-chlorobenzoyl chloride derivative under basic conditions to form the final product.
The compound's structure allows for various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, which can be utilized for further modifications or derivatization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor for certain enzymes or receptors, triggering cascades of biochemical events that can lead to therapeutic effects.
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. For instance, it has been investigated in relation to its ability to inhibit cancer cell proliferation. The compound's efficacy was measured against various cancer cell lines, demonstrating significant inhibitory effects.
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast) | 5.5 | High |
| MCF-7 (Breast) | 6.3 | Moderate |
| MCF-10A (Normal) | >20 | Low |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
- Study on Enzymatic Inhibition : Research indicated that this compound inhibits specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects .
- Cancer Cell Proliferation Inhibition : A study focusing on breast cancer cell lines showed that this compound significantly inhibited cell growth at micromolar concentrations, indicating its potential as a therapeutic agent against breast cancer .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
